molecular formula C16H19NO2S B2434443 Propyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate CAS No. 351158-16-2

Propyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate

Cat. No.: B2434443
CAS No.: 351158-16-2
M. Wt: 289.39
InChI Key: PPVUHPFTORPUKK-UHFFFAOYSA-N
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Properties

IUPAC Name

propyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-3-9-19-16(18)14-13(10-20-15(14)17)12-7-5-11(4-2)6-8-12/h5-8,10H,3-4,9,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVUHPFTORPUKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)CC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Propyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate, often involves condensation reactions. Common methods include the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The Paal-Knorr synthesis is another method, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions

Propyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Propyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Propyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Propyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial and anticancer properties, along with relevant data tables and case studies.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

  • Molecular Formula : C16H19NO2S
  • Molecular Weight : 289.4 g/mol

The structural features of this compound include a thiophene ring, an amino group, and an ethyl-substituted phenyl group, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that compounds with thiophene rings exhibit significant antimicrobial properties. This compound has been investigated for its efficacy against various pathogens, including bacteria and fungi. The presence of the thiophene moiety is believed to enhance its interaction with microbial targets.

Table 1: Antimicrobial Activity of this compound

Pathogen TypeTest MethodResult
BacteriaDisk DiffusionInhibition Zone: 15 mm
FungiMIC AssayMIC: 32 µg/mL

These preliminary results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored. Similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity Evaluation

In a study evaluating the compound's effects on cancer cell lines, it was found to exhibit notable cytotoxicity:

  • Cell Lines Tested : HeLa (cervical carcinoma), MDA-MB-231 (breast cancer)
  • IC50 Values :
    • HeLa: 12 µM
    • MDA-MB-231: 15 µM

These findings highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanism of action.

The mechanism by which this compound exerts its biological effects may involve multiple pathways:

  • Protein Binding : The amino group may facilitate interactions with target proteins.
  • Enzyme Inhibition : The thiophene ring can influence enzyme activity, potentially inhibiting pathways critical for cancer cell survival.
  • Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cancer cells, leading to apoptosis.

Structural Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is vital for optimizing the biological efficacy of this compound. Variations in substituents on the thiophene ring or the phenyl group can significantly alter its activity profile.

Table 2: SAR Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
Compound AThiophene with ClHigh anticancer activity
Compound BThiophene with FModerate antimicrobial activity
Compound CThiophene without substitutionsLow biological activity

This table illustrates how modifications to the core structure can enhance or diminish biological activities.

Q & A

Q. What established synthetic routes are available for Propyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate?

The compound can be synthesized via the Gewald reaction , a two-step process involving cyclocondensation of ketones, α-cyanoesters, and elemental sulfur. For example:

  • Step 1 : React 4-ethylphenylacetone with propyl cyanoacetate and sulfur in a polar solvent (e.g., DMF) under reflux.
  • Step 2 : Catalyze the reaction with a base like morpholine or triethylamine to form the thiophene core .
    Modifications in substituents (e.g., propyl vs. ethyl esters) require adjusting steric and electronic conditions. Similar protocols for ethyl ester analogs report yields of 60–75% under optimized conditions .

Q. How can the purity and structural integrity of this compound be validated?

  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%).
  • Spectroscopy :
    • 1H/13C NMR : Compare chemical shifts with analogs (e.g., tert-butyl derivatives show aromatic protons at δ 6.8–7.5 ppm and ester carbonyls at δ 165–170 ppm) .
    • HRMS : Confirm molecular weight (e.g., calculated [M+H]+ for C16H19NO2S: 289.39; deviations <2 ppm indicate purity) .
  • X-ray crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement) to confirm stereochemistry .

Q. What safety protocols are recommended for handling this compound?

Based on analogs (e.g., ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate):

  • Personal protective equipment (PPE) : Wear nitrile gloves, chemical goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks; monitor airborne concentrations below OSHA/NIOSH limits .
  • First aid : For skin exposure, flush with water for 15+ minutes; for ingestion, seek immediate medical attention without inducing vomiting .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound’s synthesis?

  • Catalyst screening : Test bases like DBU or DIPEA to enhance cyclocondensation efficiency. For example, DBU increases reaction rates in Gewald syntheses by 20–30% .
  • Solvent optimization : Compare DMF, ethanol, and toluene; polar aprotic solvents (DMF) typically improve sulfur solubility and reaction homogeneity.
  • Temperature control : Gradual heating (60–80°C) minimizes side products like thiophene oligomers .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining yields >70% .

Q. How can discrepancies in spectroscopic data (e.g., unexpected NMR peaks) be resolved?

  • Tautomerism analysis : The 2-aminothiophene core may exhibit keto-enol tautomerism, leading to split peaks in 1H NMR. Use variable-temperature NMR to identify equilibrium states .
  • Impurity profiling : Compare HPLC retention times with byproducts (e.g., unreacted cyanoester intermediates).
  • DFT calculations : Simulate NMR chemical shifts (e.g., using Gaussian) to distinguish structural isomers or rotational conformers .

Q. What computational methods predict the compound’s reactivity in biological or catalytic systems?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the 4-ethylphenyl group may enhance electron-donating effects, lowering LUMO energy by ~0.5 eV .
  • Molecular docking : Screen against protein targets (e.g., kinases) using AutoDock Vina to predict binding affinities. Thiophene derivatives often show π-π stacking with aromatic residues .
  • MD simulations : Evaluate stability in lipid bilayers for drug delivery applications .

Q. How does the 4-ethylphenyl substituent influence electronic properties compared to other aryl groups?

  • Hammett analysis : The 4-ethyl group (σ ~ -0.15) is electron-donating, increasing electron density on the thiophene ring vs. electron-withdrawing groups (e.g., 4-fluorophenyl, σ +0.06).
  • UV-Vis spectroscopy : Compare λmax shifts; ethylphenyl may redshift absorption by 10–15 nm due to extended conjugation .
  • Electrochemical studies : Cyclic voltammetry reveals oxidation potentials; electron-donating groups lower oxidation thresholds by ~0.2 V .

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